molecular formula C17H23Cl2NO B8713307 9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane CAS No. 918644-72-1

9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane

Cat. No. B8713307
CAS RN: 918644-72-1
M. Wt: 328.3 g/mol
InChI Key: PAQBMCBVPDCZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C17H23Cl2NO and its molecular weight is 328.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918644-72-1

Molecular Formula

C17H23Cl2NO

Molecular Weight

328.3 g/mol

IUPAC Name

9-(3,4-dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane

InChI

InChI=1S/C17H23Cl2NO/c1-20-10-8-17(9-11-20)6-4-13(5-7-17)21-14-2-3-15(18)16(19)12-14/h2-3,12-13H,4-11H2,1H3

InChI Key

PAQBMCBVPDCZEX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(CC2)OC3=CC(=C(C=C3)Cl)Cl)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a ice cooled solution of 9-(3,4-dichloro-phenoxy)-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (60 mg, 0.19 mmol) in dichloroethane (10 mL), formaldehyde (37% in water, 54 μL, 0.72 mmol) was added and stirred for 1 h at 0° C. Sodium triacetoxyborohydride (102 mg, 0.48 mmol) was added and stirred over night at room temperature. The reaction was quenched with aqueous sodium hydrogen-carbonate and evaporated. The remaining aqueous phase was extracted four times with dichloromethane and the combined organic phase was dried (sodium sulfate), filtered and evaporated to give 75 mg (95%) 9-(3,4-dichloro-phenoxy)-3-methyl-3-aza-spiro[5.5]undecane as a yellow oil. LC-ESI-HRMS of [M+H]+ shows 328.1249 Da. Calc. 328.123495 Da, dev. 4.3 ppm.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-(3,4-dichloro-phenoxy)-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.